molecular formula C11H13N3O2 B2358514 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926230-62-8

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2358514
CAS No.: 926230-62-8
M. Wt: 219.244
InChI Key: NHPDQPACTIHEGT-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 3-aminopyrazole with a suitable pyridine derivative under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Uniqueness

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group and the butan-2-yl group can affect the compound’s ability to interact with molecular targets and its overall stability.

Properties

IUPAC Name

1-butan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-7(2)14-10-8(6-13-14)4-9(5-12-10)11(15)16/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPDQPACTIHEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=NC=C(C=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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